![molecular formula C10H17NO2S B14264307 4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one CAS No. 205173-21-3](/img/structure/B14264307.png)
4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one is a spiro compound that features a unique structure combining a spirocyclic framework with functional groups that contribute to its reactivity and potential applications. This compound is of interest in various fields of scientific research due to its distinctive chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of ketones, such as cyclohexanone, with aromatic amines and mercaptoacetic acid in the presence of a suitable solvent like dry benzene. The reaction is carried out under reflux conditions to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is often achieved through column chromatography or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Industry: The compound’s reactivity makes it useful in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one exerts its effects involves interactions with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death . The compound may also inhibit enzymes involved in the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[4.5]decan-3-one: A structurally related compound with similar reactivity but lacking the hydroxyl and thia groups.
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Another related compound with additional nitrogen atoms in the spirocyclic framework.
Uniqueness
4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one is unique due to the presence of both hydroxyl and thia groups, which enhance its reactivity and potential biological activity. This combination of functional groups is not commonly found in other spirocyclic compounds, making it a valuable compound for further research and development.
Properties
CAS No. |
205173-21-3 |
|---|---|
Molecular Formula |
C10H17NO2S |
Molecular Weight |
215.31 g/mol |
IUPAC Name |
4-(2-hydroxyethyl)-1-thia-4-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C10H17NO2S/c12-7-6-11-9(13)8-14-10(11)4-2-1-3-5-10/h12H,1-8H2 |
InChI Key |
PYFRHVWIPXKAHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)N(C(=O)CS2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


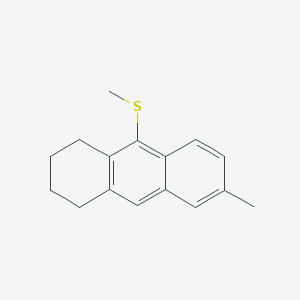

![2-(2-Ethoxy-2-oxoethyl)-1-methyl-2H-pyrrolo[1,2-a]pyrazin-5-ium bromide](/img/structure/B14264237.png)
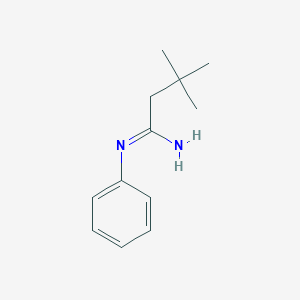

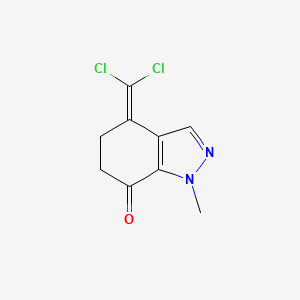
methanone](/img/structure/B14264271.png)
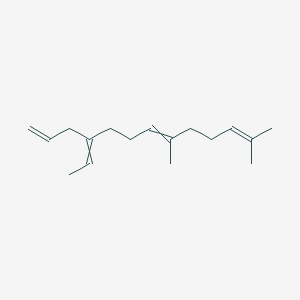
![(5R)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-2,6-dien-8-one](/img/structure/B14264292.png)
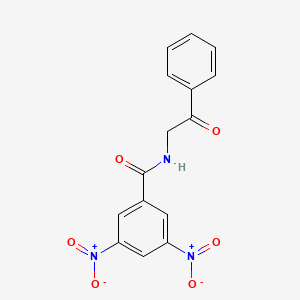
![1,3-Dioxane, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B14264300.png)
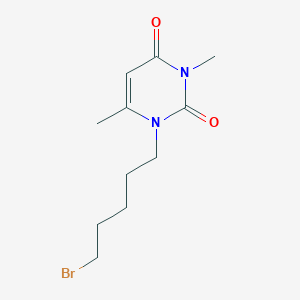
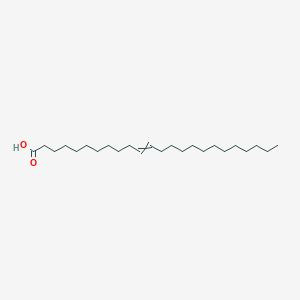
![{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane](/img/structure/B14264321.png)
